molecular formula C11H12N2O B8673750 2-(p-Tolyl)imidazole-5-methanol

2-(p-Tolyl)imidazole-5-methanol

Cat. No. B8673750
M. Wt: 188.23 g/mol
InChI Key: NWXSBLKHDZDTRB-UHFFFAOYSA-N
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Patent
US05646281

Procedure details

A solution of 4 g 4-methylbenzamidine hydrochloride in 60 mL ammonium hydroxide was treated with 4.0 g with dihydroxyacetone and 4.8 g ammonium chloride. The reaction mixture was heated to 90° C. for 4 hours in a sealed tube. On cooling to room temperature a the solid formed was collected by filtration to yield 3.0 g 2-(4-methylphenyl)-5-hydroxymethyl-imidazole which was converted according to the procedure described in Example VII to yield 2-(4-methylphenyl-4(5)-[(4-(2-pyrimidinyl)-piperazin-1-yl)-methyl]-imidazole (Compound 133), m.p. 178°-180° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.[OH:12][CH:13](O)[C:14](=O)[CH3:15].[Cl-].[NH4+]>[OH-].[NH4+]>[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[NH:8][C:14]([CH2:13][OH:12])=[CH:15][N:9]=2)=[CH:5][CH:4]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
Cl.CC1=CC=C(C(=N)N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C)=O)O
Name
Quantity
4.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
60 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature a the solid
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1NC(=CN1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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